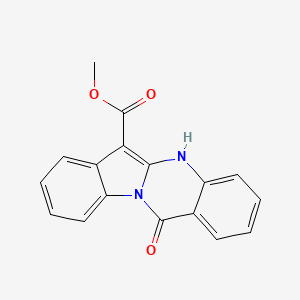
8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-{[beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminide.
Aplicaciones Científicas De Investigación
Chemical Synthesis Approaches
- A study detailed the chemoenzymatic synthesis of a sulfated pentasaccharide, utilizing the compound . The synthesis involved regioselective sulfation and fucosylation steps, demonstrating the compound's utility in constructing complex carbohydrate structures (Malleron, Hersant, & Le Narvor, 2006).
- In another research, the compound was used in the synthesis of trisaccharides and tetrasaccharides. The study emphasized the role of thioglycosides and various glycosylation strategies, highlighting the compound's versatility in oligosaccharide construction (Nilsson, Lönn, & Norberg, 2005).
Enzymatic Synthesis and Analysis
- Research focusing on enzymatic synthesis has also utilized this compound. For example, a study synthesized a trisaccharide involving the compound, demonstrating its application in enzymatically stereocontrolled synthesis processes (Choudhury Mukherjee, Minoura, & Uzawa, 2003).
- Another study synthesized a complex pentasaccharide structure, indicating the compound's role in the synthesis of bacterial antigens, which has implications in understanding bacterial infections and developing vaccine components (Lv et al., 2010).
Application in Glycoside Synthesis
- The compound has been applied in the synthesis of neoglycoproteins, which are important in studying and determining epitope specificities of antibodies. This is crucial in immunological research and the development of diagnostic tools (Amer, Hofinger, & Kosma, 2003).
Utility in Complex Carbohydrate Synthesis
- A study leveraged the compound for the concise and efficient synthesis of diverse aminosugars, showcasing its utility in the synthesis of structurally complex and biologically significant carbohydrates (Cai, Ling, & Bundle, 2009).
Propiedades
Nombre del producto |
8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside |
|---|---|
Fórmula molecular |
C30H53NO17 |
Peso molecular |
699.7 g/mol |
Nombre IUPAC |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C30H53NO17/c1-14-20(36)22(38)24(40)29(44-14)47-26-17(13-33)46-28(43-11-9-7-5-4-6-8-10-18(35)42-3)19(31-15(2)34)27(26)48-30-25(41)23(39)21(37)16(12-32)45-30/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
Clave InChI |
RAWIMSUPKCBBKH-JAXMHQHXSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




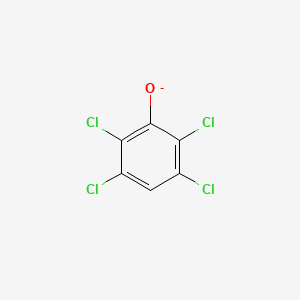

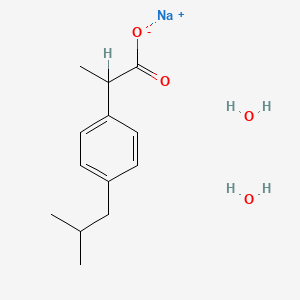
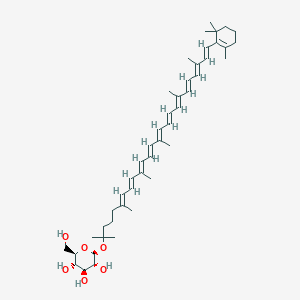

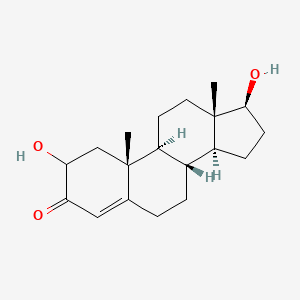
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)



